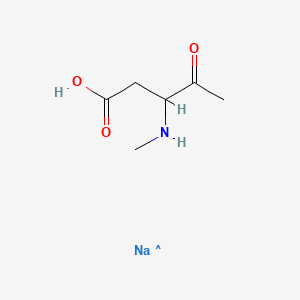
CID 166600374
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly-L-aspartic acid sodium salt is a biodegradable, water-soluble polymer derived from the amino acid L-aspartic acid. It is known for its polyelectrolyte properties and is used in various industrial and scientific applications due to its ability to bind to metal ions and prevent scale formation .
Preparation Methods
Poly-L-aspartic acid sodium salt can be synthesized through several methods:
Thermal Polymerization of Aspartic Acid: This method involves heating aspartic acid to induce dehydration, forming polysuccinimide.
Catalyzed Polymerization of Aspartic Acid: This method uses catalysts to improve the conversion rate and molecular weight of the product.
Polymerization of Maleic Anhydride and Ammonium Hydroxide: This method involves the polymerization of maleic anhydride in the presence of ammonium hydroxide.
Chemical Reactions Analysis
Poly-L-aspartic acid sodium salt undergoes various chemical reactions:
Oxidation and Reduction:
Substitution Reactions: It can undergo substitution reactions, particularly involving its carboxylate groups.
Scientific Research Applications
Poly-L-aspartic acid sodium salt has a wide range of scientific research applications:
Mechanism of Action
Poly-L-aspartic acid sodium salt exerts its effects primarily through its polyelectrolyte properties. It binds to metal ions, such as calcium, preventing the formation of scale and deposits on surfaces . In drug delivery applications, it forms hydrogels that can encapsulate drugs and release them in a controlled manner .
Comparison with Similar Compounds
Poly-L-aspartic acid sodium salt is similar to other polycarboxylates, such as polyacrylic acid and polyglutamic acid. it is unique due to its biodegradability and natural origin . Other similar compounds include:
Polyacrylic Acid: A synthetic polycarboxylate used in similar applications but is not biodegradable.
Polyglutamic Acid: Another biodegradable polycarboxylate with similar properties but derived from glutamic acid.
Poly-L-aspartic acid sodium salt stands out due to its environmental friendliness and effectiveness in various applications.
Properties
Molecular Formula |
C6H11NNaO3 |
|---|---|
Molecular Weight |
168.15 g/mol |
InChI |
InChI=1S/C6H11NO3.Na/c1-4(8)5(7-2)3-6(9)10;/h5,7H,3H2,1-2H3,(H,9,10); |
InChI Key |
NUJPSPSKQYEVIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC(=O)O)NC.[Na] |
Related CAS |
31871-95-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12318239.png)

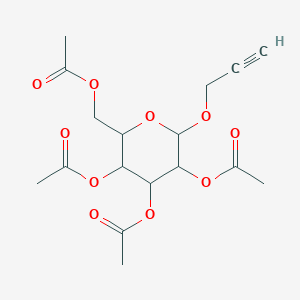
![6-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)-2-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-15,18-diene-8,14-dione](/img/structure/B12318258.png)
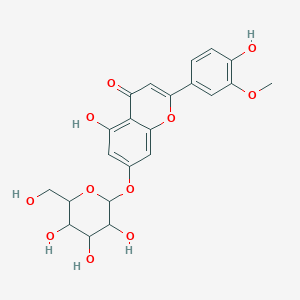

![1-[(Tert-butoxy)carbonyl]-4-cyclohexylpyrrolidine-2-carboxylic acid](/img/structure/B12318265.png)
![2-amino-N-(2,2-diethoxyethyl)-3-[(2-methylpropan-2-yl)oxy]-N-(2-phenylethyl)propanamide](/img/structure/B12318267.png)
![2-[(Tert-butoxycarbonyl)amino]-3-[(2,4-dinitrophenyl)amino]propanoic acid](/img/structure/B12318268.png)
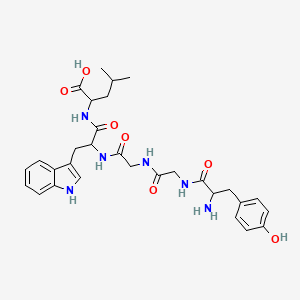
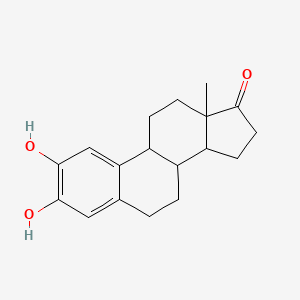

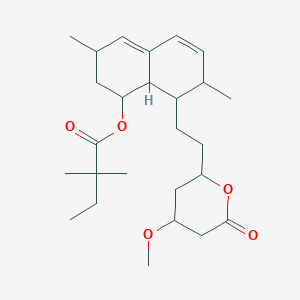
![3-[5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1-benzopyran-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one](/img/structure/B12318313.png)
